molecular formula C16H12ClNO2 B1356981 10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 28721-08-6

10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No.: B1356981
CAS No.: 28721-08-6
M. Wt: 285.72 g/mol
InChI Key: ANRYPESGCUZAHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This method avoids the use of phosgene gas, which is commonly used in traditional methods .

Industrial Production Methods

Industrial production of 10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in chemical and pharmaceutical research.

Properties

IUPAC Name

5-methoxybenzo[b][1]benzazepine-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRYPESGCUZAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182883
Record name 10-Methoxyiminostilbene-5-carbonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28721-08-6
Record name 10-Methoxy-5H-dibenz[b,f]azepine-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28721-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxyiminostilbene-5-carbonylchloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxyiminostilbene-5-carbonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Dibenz[b,f]azepine-5-carbonyl chloride, 10-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-METHOXYIMINOSTILBENE-5-CARBONYLCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H21765EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 3,642,775 assigned to Ciba-Geigy Corporation, claims Oxcarbazepine specifically and discloses the process for the preparation of Oxcarbazepine, wherein 10-methoxy-5H-dibenz[b,f]azepine is reacted with phosgene gas to give 10-methoxy-5H-dibenz[b,f]azepine-5-carbonyl chloride and ammonolysis of the resultant compound to give the amide followed by hydrolysis to give Oxcarbazepine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride

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